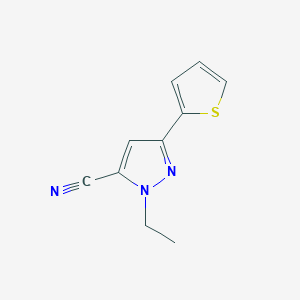

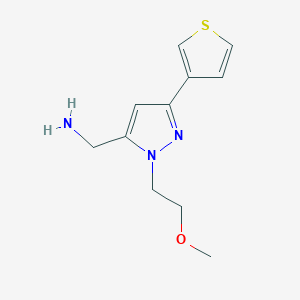

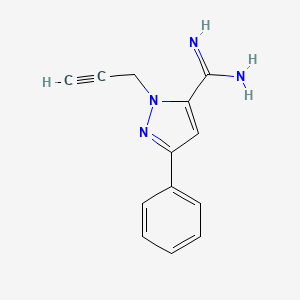

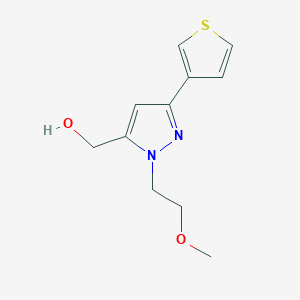

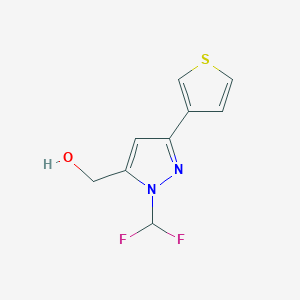

2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

Übersicht

Beschreibung

The compound “2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol” is a complex organic molecule that contains a thiophene ring and a pyrazole ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a thiophene ring and a pyrazole ring. The exact structure would depend on the specific arrangement and bonding of these components .Chemical Reactions Analysis

Thiophene and its derivatives are known to undergo a variety of chemical reactions. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, 2-Thiopheneethanol has a boiling point of 108-109 °C/13 mmHg (lit.), a density of 1.153 g/mL at 25 °C (lit.), and is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Structural Characterization and Analysis

- The synthesis and structural characterization of related pyrazoline compounds, including their crystalline properties and intermolecular interactions, have been detailed. For instance, a study on pyrazoline derivatives emphasized their structural confirmation through X-ray diffraction studies and analyzed molecular packing via Hirshfeld surface analysis and 2D fingerprint plots, indicating cohesive weak interactions among molecules (Delgado et al., 2020).

Synthesis and Chemical Behavior

- Research into the synthesis and characterization of novel pyrazolines and thiazoles incorporating thiophene moieties revealed insights into the chemical reactions and yields of these heterocyclic compounds. These studies provide foundational knowledge for developing compounds with potential applications in materials science and biochemistry (Kariuki et al., 2022).

Antimicrobial and Biological Activity

- Several studies have investigated the antimicrobial properties of chitosan Schiff bases derived from heteroaryl pyrazole derivatives, including those with thiophene substituents. These compounds exhibited varying degrees of biological activity against both bacterial and fungal pathogens, suggesting their potential for developing new antimicrobial agents (Hamed et al., 2020).

Chemosensor Development

- Pyrazoline derivatives have been explored as fluorescent chemosensors for the detection of metal ions, demonstrating the ability of these compounds to act as selective probes for ions like Fe3+. This application is crucial for environmental monitoring and the development of diagnostic tools (Khan, 2020).

Antidepressant Activity

- The exploration of thiophene-based pyrazolines for their antidepressant properties has been conducted, revealing the potential of certain derivatives to act as antidepressant medications. This research provides a basis for further exploration into therapeutic applications for mental health conditions (Mathew et al., 2014).

Store-Operated Calcium Entry (SOCE) Inhibitors

- Novel series of pyrazole analogues have been studied for their potential as SOCE inhibitors, which play a crucial role in cellular calcium signaling. These findings may contribute to the development of new therapeutic agents for diseases associated with calcium dysregulation (Dago et al., 2018).

Zukünftige Richtungen

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the study and development of novel thiophene derivatives like “2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol” could be a promising area of research in the future.

Wirkmechanismus

Target of Action

The primary targets of the compound 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol are currently unknown. This compound is a derivative of thiophene, which has been reported to possess a wide range of therapeutic properties . .

Mode of Action

As a derivative of thiophene, it may share some of the biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .

Biochemical Pathways

Thiophene derivatives have been reported to have diverse applications in medicinal chemistry and material science , suggesting that they may affect multiple pathways.

Result of Action

As a derivative of thiophene, it may share some of the biological and physiological functions mentioned above . .

Eigenschaften

IUPAC Name |

2-(4-thiophen-2-ylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c12-4-3-11-7-8(6-10-11)9-2-1-5-13-9/h1-2,5-7,12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDBMNDJSXOSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN(N=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.